3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
Description
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C25H22BrNO5 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C25H22BrNO5/c1-31-22-11-4-5-12-23(22)32-14-13-27-20-10-3-2-9-19(20)25(30,24(27)29)16-21(28)17-7-6-8-18(26)15-17/h2-12,15,30H,13-14,16H2,1H3 |
InChI Key |
UNJYYXZTLAWUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylacetic acid and 2-methoxyphenol.
Formation of Intermediate: The 3-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form an ester.
Cyclization: The ester undergoes cyclization in the presence of a suitable catalyst to form the indole ring.
Final Steps:
Chemical Reactions Analysis
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its indole structure, it is being investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various biological effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups. Similar compounds include:
3-bromo-ß-oxo-benzenepropanoic acid ethyl ester: Known for its analgesic activity.
Methyl 3-bromophenylacetate: Used in the synthesis of various pharmaceuticals.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
This compound’s unique structure and diverse functional groups make it a valuable molecule for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
